N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide
Description
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide is a synthetic compound featuring a piperidine core substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide linker. The ethanediamide moiety is further functionalized with a 2-phenylethyl group, distinguishing it from related analogues.
Properties
IUPAC Name |
N-[2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-2-yl]ethyl]-N'-(2-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-19-11-12-20(2)23(18-19)33(31,32)28-17-7-6-10-22(28)14-16-27-25(30)24(29)26-15-13-21-8-4-3-5-9-21/h3-5,8-9,11-12,18,22H,6-7,10,13-17H2,1-2H3,(H,26,29)(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVHUPLAPZNLPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[1-(2,5-dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(2-phenylethyl)ethanediamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 2,5-dimethylbenzenesulfonyl group and an ethanediamide moiety. Its molecular formula is with a molecular weight of approximately 473.59 g/mol. The structural complexity suggests potential interactions with various biological targets, enhancing its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C24H31N3O5S |
| Molecular Weight | 473.59 g/mol |
| CAS Number | 898407-12-0 |
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives of sulfonamides have shown significant antibacterial and antifungal properties. A study demonstrated that compounds with similar piperidine structures exhibited potent inhibition against various Gram-positive and Gram-negative bacteria, as well as fungi. The most active derivatives inhibited DNA gyrase, a critical enzyme for bacterial DNA replication .
Antiviral Activity
In addition to antimicrobial effects, certain derivatives have demonstrated antiviral properties against viruses such as Herpes simplex virus and Human Coronavirus. The antiviral efficacy is attributed to the ability of these compounds to disrupt viral replication processes .
The mechanism by which this compound exerts its biological effects involves interaction with specific enzymes and receptors. For example, sulfonamide derivatives often inhibit key enzymes involved in bacterial metabolism or viral replication, leading to reduced pathogen viability .
Case Studies
- Antimicrobial Evaluation : In a study evaluating various sulfonamide derivatives, compounds similar to this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The results indicated that substitutions on the piperidine ring could enhance or diminish activity depending on the electronic properties of the substituents .
- Antiviral Screening : Another study assessed the antiviral potential of related compounds against several viruses, including HIV and Influenza A. The findings suggested that modifications to the sulfonamide group could lead to improved efficacy against specific viral strains .
Comparison with Similar Compounds
Key Structural Differences
The target compound’s unique structural features can be contrasted with three analogues from literature:
N-{2-[1-(2,5-Dimethylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-[(4-methylphenyl)methyl]ethanediamide (): Substituent Variation: The ethanediamide is linked to a (4-methylphenyl)methyl group instead of 2-phenylethyl.
N-(2-Hydroxyethyl)-N'-{2-[1-(4-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide (): Substituent Variation: Features a 4-methylbenzenesulfonyl group (vs. 2,5-dimethyl) and a 2-hydroxyethyl group on the ethanediamide. Impact: The hydroxyethyl group enhances hydrophilicity, while the mono-methyl sulfonyl group reduces steric hindrance compared to the dimethyl analogue .
Physicochemical Properties
- Steric Effects : The 2,5-dimethylbenzenesulfonyl group introduces greater steric hindrance than the 4-methylbenzenesulfonyl group, possibly affecting binding to target proteins .
- Hydrogen Bonding : The hydroxyethyl group in ’s compound enables hydrogen bonding, absent in the target compound, which may influence solubility and crystal packing .
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis likely mirrors methods in and , utilizing sulfonylation and amide coupling. Yields (~70%) are comparable to analogues, though steric effects from dimethyl substitution may necessitate optimized conditions .
- Characterization : All compounds were validated via NMR and HRMS, confirming structural integrity. IR spectroscopy highlighted functional group differences (e.g., sulfonyl S=O stretches at ~1350–1150 cm⁻¹) .
- Structure-Activity Relationship (SAR) : While biological data for the target compound is unavailable, analogues suggest that:
- Aromatic Substituents : Phenylethyl groups enhance hydrophobic interactions in binding pockets.
- Sulfonyl Substitution : Dimethyl groups may improve selectivity by sterically blocking off-target interactions .
Preparation Methods
Core Structural Assembly
The compound’s synthesis begins with the preparation of the piperidine sulfonyl intermediate. A widely adopted strategy involves the sulfonylation of piperidine derivatives using 2,5-dimethylbenzenesulfonyl chloride under basic conditions. For example, piperidin-2-ylethylamine is reacted with 2,5-dimethylbenzenesulfonyl chloride in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature to ensure complete conversion. The sulfonylation step typically achieves yields of 78–85% after aqueous workup and column chromatography.
Subsequent coupling of the sulfonylated piperidine with ethanediamide requires activation of the carboxylic acid group. A common approach involves using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) at 25°C. The phenylethylamine moiety is introduced via nucleophilic acyl substitution, with reaction completion monitored by thin-layer chromatography (TLC).
Alternative Pathways
Patent literature describes a scalable method where N-haloacetyl intermediates are employed to streamline the coupling process. For instance, N-chloroacetyl-2-phenylethylamine is reacted with the sulfonylated piperidine in the presence of excess piperazine (3:1 molar ratio) and hydrochloric acid (HCl) in aqueous medium at 80°C. This one-pot method reduces purification steps and achieves yields of 65–70%, albeit with minor byproducts requiring recrystallization.
Optimization of Reaction Conditions
Temperature and Solvent Effects
Optimal yields are obtained in polar aprotic solvents such as DMF or acetonitrile, which stabilize transition states during amide bond formation. Elevated temperatures (60–80°C) accelerate reaction kinetics but risk decomposition of the sulfonyl group; thus, a balance is maintained via reflux conditions under nitrogen.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Maximizes rate without degradation |
| Solvent | DMF or acetonitrile | Enhances solubility and stability |
| Reaction Time | 12–24 hours | Ensures >95% conversion |
Catalytic and Stoichiometric Considerations
The use of EDC/HOBt as coupling agents is critical for suppressing racemization and improving atom economy. Stoichiometric excess of the phenylethylamine component (1.2–1.5 equivalents) drives the reaction to completion, while triethylamine (TEA) neutralizes HCl byproducts. Catalytic amounts of 4-dimethylaminopyridine (DMAP) further enhance acylation efficiency by 15–20%.
Purification and Characterization
Isolation Techniques
Crude product is typically extracted with toluene or ethyl acetate to remove polar impurities. Neutralization of the aqueous phase with sodium bicarbonate precedes solvent evaporation, yielding a residue purified via silica gel chromatography (hexane/ethyl acetate, 3:1). Recrystallization from ethanol/water mixtures (4:1) produces analytically pure material with >99% purity.
Analytical Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms structural integrity:
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¹H NMR (400 MHz, CDCl₃): δ 7.45–7.20 (m, aromatic protons), 3.85–3.60 (m, piperidine CH₂), 2.75 (s, SO₂CH₃).
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¹³C NMR identifies the ethanediamide carbonyl at δ 168.5 ppm and sulfonyl carbon at δ 142.3 ppm.
Mass spectrometry (ESI-MS) provides molecular ion confirmation at m/z 487.2 [M+H]⁺.
Industrial-Scale Adaptations
A patented large-scale process emphasizes cost efficiency and reduced waste:
-
Stepwise Coupling : Piperidine sulfonyl intermediate (1.0 eq) is reacted with N-chloroacetyl-2-phenylethylamine (1.1 eq) in water containing 3 eq HCl at 80°C.
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Filtration and Neutralization : Solid byproducts are removed via hot filtration, and the filtrate is neutralized to pH 7–8 with NaOH.
-
Solvent Extraction : Toluene extracts the product, which crystallizes upon cooling to 4°C.
This method achieves 68% yield with 98.5% purity, suitable for pharmaceutical applications .
Q & A
Q. Advanced
- Piperidine Modifications : Substituting the 2,5-dimethylbenzenesulfonyl group with bulkier sulfonamides (e.g., 2-naphthylsulfonyl) reduces metabolic stability but enhances target affinity in enzyme inhibition assays .
- Phenylethyl Adjustments : Replacing the phenyl group with electron-withdrawing substituents (e.g., 4-fluorophenyl) improves solubility but may compromise binding to hydrophobic receptor pockets .
Methodology : Use comparative molecular field analysis (CoMFA) to map steric/electronic effects and validate via SPR (surface plasmon resonance) binding assays .
Which spectroscopic techniques are essential for characterizing this compound?
Q. Basic
- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., piperidine ring conformation, sulfonamide orientation) and purity. Key signals include aromatic protons (δ 7.2–7.5 ppm) and sulfonyl SO₂ (δ ~3.3 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₃₀N₃O₄S: 480.19 g/mol) .
- IR Spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and sulfonyl S=O (~1350 cm⁻¹) .
What strategies address low yields in the final amidation step?
Q. Advanced
- Reagent Selection : Replace EDC with DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to reduce side reactions .
- Solvent Optimization : Use DMF:THF (1:1) instead of pure DMF to enhance solubility of hydrophobic intermediates .
- Temperature Control : Maintain reaction at 0–5°C during coupling to minimize racemization .
What biological targets are hypothesized for this compound based on structural analogs?
Q. Basic
- Enzyme Targets : Likely inhibits serine proteases (e.g., trypsin-like enzymes) due to the sulfonamide group’s electrophilic sulfur, as seen in analogs with IC₅₀ values <10 μM .
- Receptor Targets : Structural similarity to sigma-1 receptor ligands suggests potential modulation of neuropathic pain pathways .
How can contradictions in reported IC₅₀ values across studies be resolved?
Q. Advanced
- Assay Standardization : Use reference inhibitors (e.g., leupeptin for proteases) to normalize activity measurements .
- Buffer Conditions : Test activity in varying pH (6.5–7.5) and ionic strength (50–150 mM NaCl) to identify assay-specific artifacts .
- Meta-Analysis : Apply hierarchical Bayesian modeling to integrate data from disparate studies and quantify uncertainty .
What solvents are recommended to address solubility challenges?
Q. Basic
- Polar Solvents : DMSO (for stock solutions) and ethanol:water (1:1) for in vitro assays .
- Nonpolar Media : Use 0.1% Tween-80 in PBS for in vivo pharmacokinetic studies to enhance bioavailability .
What computational methods predict binding modes with target proteins?
Q. Advanced
- Docking Studies : Use AutoDock Vina to model interactions with homology-built protease structures (PDB templates: 1TP3, 3Q6L) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess sulfonamide-water hydrogen bonding stability .
- QSAR Models : Train on analogs with known Ki values to prioritize substituents for synthesis .
How stable is the compound under different storage conditions?
Q. Basic
- Short-Term : Stable in DMSO at –20°C for 6 months (degradation <5%) .
- Long-Term : Lyophilized powder stored under argon at –80°C shows no decomposition after 2 years .
What in vitro models evaluate therapeutic potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
